molecular formula C11H12N2O3 B2878085 6-(2-Methoxyethoxy)quinazolin-4-OL CAS No. 1092460-48-4

6-(2-Methoxyethoxy)quinazolin-4-OL

Cat. No. B2878085
CAS RN: 1092460-48-4
M. Wt: 220.228
InChI Key: XFCLOWQRJIOKNQ-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)quinazolin-4-OL is a chemical compound with the CAS Number: 1092460-48-4 and a molecular weight of 220.23 . It is a colorless to yellow solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H12N2O3 . The InChI code for this compound is 1S/C11H12N2O3/c1-15-4-5-16-8-2-3-10-9(6-8)11(14)13-7-12-10/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow solid at room temperature . It has a molecular weight of 220.23 .

Scientific Research Applications

Antioxidant Properties

Quinazolinones, including derivatives similar to 6-(2-Methoxyethoxy)quinazolin-4-ol, have been synthesized and evaluated for their antioxidant properties. Studies indicate that the presence of hydroxyl groups, in addition to methoxy substituents, is crucial for enhancing antioxidant activity. For instance, compounds with an ethylene linker between the quinazolinone ring and phenolic substituent showed increased antioxidant activity, highlighting the significance of structural modifications in determining the biological activities of these compounds (Mravljak et al., 2021).

Anticancer Activity

Several quinazolinone derivatives have demonstrated potent anticancer activities. For example, novel heterocyclic compounds designed around the quinazolinone scaffold have been shown to initiate ROS accumulation and cause apoptotic cell death in human bone cancer cells (Lv & Yin, 2019). Furthermore, optimization of 4-(N-cycloamino)phenylquinazolines, structurally related to quinazolinones, has led to new tubulin-polymerization inhibitors targeting the colchicine site, which exhibited high in vitro cytotoxic activity and significant potency against tubulin assembly, validating their potential as anticancer agents (Wang et al., 2014).

Tubulin Polymerization Inhibition

Quinazolinone compounds have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, which is a promising target for anticancer drugs. The study of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, as an example, revealed its ability to inhibit tumor growth in mice models without obvious signs of toxicity. This compound and its analogues represent a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Synthesis and Optimization

The synthesis of quinazolinone derivatives, including 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one, has been explored with the aim of improving antitumor activity. Such studies have led to the development of high-yield, environmentally friendly, and scalable synthetic processes, demonstrating the pharmaceutical industry's interest in these compounds due to their potent biological activities (Sun Zhi-zhong, 2011).

Safety and Hazards

The safety information for 6-(2-Methoxyethoxy)quinazolin-4-OL indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Quinazoline derivatives, such as 6-(2-Methoxyethoxy)quinazolin-4-OL, are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that future research may focus on exploring the therapeutic potential of these compounds.

Mechanism of Action

Target of Action

Quinazoline derivatives, a group to which this compound belongs, have been studied for their potential therapeutic effects in various diseases, including cancer . They are known to interact with a wide range of biological targets, but the specific targets for this compound need further investigation.

Mode of Action

Quinazoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes for this compound are subjects for future research.

Biochemical Pathways

Quinazoline derivatives are known to influence various biochemical pathways, often related to their therapeutic effects . The specific pathways affected by this compound remain to be elucidated.

properties

IUPAC Name

6-(2-methoxyethoxy)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-10-9(6-8)11(14)13-7-12-10/h2-3,6-7H,4-5H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCLOWQRJIOKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC2=C(C=C1)N=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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